molecular formula C12H23BO3 B12927808 (E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-en-1-ol

(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-en-1-ol

Cat. No.: B12927808
M. Wt: 226.12 g/mol
InChI Key: OEZCGHZAAGFUGV-VQHVLOKHSA-N
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Description

(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-en-1-ol is an organoboron compound that features a boronate ester group. Compounds like this are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-en-1-ol typically involves the reaction of an appropriate alkene with a boronic ester. One common method is the hydroboration-oxidation reaction, where an alkene reacts with a borane reagent, followed by oxidation to form the boronate ester.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale hydroboration-oxidation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronate ester group can be oxidized to form alcohols or other oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the boronate ester into a borane or other reduced forms.

    Substitution: The boronate ester can undergo substitution reactions, particularly in Suzuki-Miyaura cross-coupling, where it reacts with halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Palladium catalysts (Pd) in the presence of bases like potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Alcohols, ketones, or aldehydes.

    Reduction: Boranes or other reduced boron compounds.

    Substitution: New carbon-carbon bonded products, often forming complex organic molecules.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.

    Catalysis: Acts as a reagent in various catalytic processes.

Biology

    Bioconjugation: Used in the synthesis of bioconjugates for labeling and tracking biological molecules.

Medicine

    Drug Development: Potential use in the synthesis of pharmaceutical compounds.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for (E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-en-1-ol in reactions typically involves the formation of a boronate ester intermediate, which then undergoes further transformations depending on the reaction conditions. The boron atom acts as a Lewis acid, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura reactions.

    Vinylboronic Acid: Similar in structure but with a vinyl group instead of the hexenyl group.

Uniqueness

(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-en-1-ol is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions, making it valuable in organic synthesis.

Properties

Molecular Formula

C12H23BO3

Molecular Weight

226.12 g/mol

IUPAC Name

(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-en-1-ol

InChI

InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10-14/h7,9,14H,5-6,8,10H2,1-4H3/b9-7+

InChI Key

OEZCGHZAAGFUGV-VQHVLOKHSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCO

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCCCO

Origin of Product

United States

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